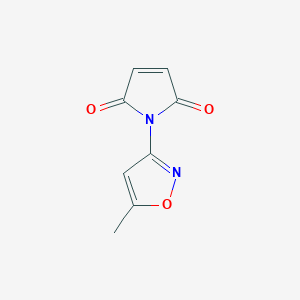

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

Description

BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTXKXDQFNORIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384078 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-12-4 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation of N-(5-methyl-3-isoxazolyl)maleimide

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(5-methyl-3-isoxazolyl)maleimide, a molecule of significant interest in bioconjugation and medicinal chemistry. The unique combination of a reactive maleimide moiety and a stable isoxazole ring imparts desirable characteristics for applications in drug development and chemical biology. This document serves as a core reference for researchers, scientists, and professionals in the field, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles.

Introduction: The Chemical Significance of N-(5-methyl-3-isoxazolyl)maleimide

N-(5-methyl-3-isoxazolyl)maleimide is a bifunctional molecule featuring a maleimide group, which is a well-known Michael acceptor for selective reaction with thiols, and a 5-methylisoxazole heterocycle. The maleimide functionality is widely exploited for the covalent labeling of proteins and peptides at cysteine residues. The isoxazole ring, on the other hand, is a common scaffold in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of various drugs. The strategic combination of these two moieties in N-(5-methyl-3-isoxazolyl)maleimide makes it a valuable building block for the synthesis of targeted therapeutics and functional bioconjugates.

A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed examination of its expected NMR, IR, and MS characteristics, supported by data from analogous structures and fundamental spectroscopic principles.

Molecular Structure and Key Functional Groups

The structural foundation of N-(5-methyl-3-isoxazolyl)maleimide dictates its spectroscopic behavior. The molecule consists of a five-membered maleimide ring N-substituted with a 5-methylisoxazole ring.

Caption: Molecular Structure of N-(5-methyl-3-isoxazolyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established data for N-substituted maleimides and isoxazole derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted for N-(5-methyl-3-isoxazolyl)maleimide.[1][2]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for N-(5-methyl-3-isoxazolyl)maleimide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8-7.0 | Singlet | 2H | Maleimide CH =CH | The two protons of the maleimide ring are chemically equivalent and appear as a characteristic singlet in this region for N-substituted maleimides.[3] |

| ~6.2-6.4 | Singlet | 1H | Isoxazole CH | The proton on the isoxazole ring is expected to appear as a singlet in this downfield region due to the electronegativity of the neighboring nitrogen and oxygen atoms.[2] |

| ~2.4-2.5 | Singlet | 3H | Isoxazole CH ₃ | The methyl group protons on the isoxazole ring will appear as a singlet in the typical alkyl region.[2] |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for N-(5-methyl-3-isoxazolyl)maleimide

| Chemical Shift (ppm) | Assignment | Rationale |

| ~170 | Maleimide C =O | The carbonyl carbons of the maleimide ring are deshielded and appear significantly downfield.[1] |

| ~168-170 | Isoxazole C -O | The carbon atom of the isoxazole ring attached to oxygen is expected in this region. |

| ~158 | Isoxazole C =N | The carbon atom involved in the C=N bond of the isoxazole ring.[2] |

| ~134 | Maleimide C H=C H | The olefinic carbons of the maleimide ring are found in this characteristic downfield region.[1] |

| ~96-98 | Isoxazole C H | The protonated carbon of the isoxazole ring.[2] |

| ~12 | Isoxazole C H₃ | The methyl carbon of the isoxazole ring appears in the aliphatic region.[2] |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of N-(5-methyl-3-isoxazolyl)maleimide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of N-(5-methyl-3-isoxazolyl)maleimide is expected to be dominated by the stretching vibrations of its carbonyl groups and the characteristic absorptions of the isoxazole and maleimide rings.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹) for N-(5-methyl-3-isoxazolyl)maleimide

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1700-1720 | Strong | C=O stretch (symmetric and asymmetric) | The two carbonyl groups of the maleimide ring give rise to strong absorption bands in this region.[4] |

| ~1580-1640 | Medium | C=C stretch (maleimide) and C=N stretch (isoxazole) | The carbon-carbon double bond of the maleimide and the carbon-nitrogen double bond of the isoxazole are expected in this region.[5] |

| ~1430 | Medium | C-CH₃ bend | The bending vibration of the methyl group on the isoxazole ring.[5] |

| ~1370 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen single bond.[5] |

| ~3100 | Weak | =C-H stretch | The stretching vibration of the C-H bonds on the maleimide and isoxazole rings. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of N-(5-methyl-3-isoxazolyl)maleimide (C₈H₆N₂O₃) is approximately 178.04 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 178.

-

Key Fragmentation Pathways: The fragmentation of N-(5-methyl-3-isoxazolyl)maleimide is likely to proceed through several key pathways:

-

Loss of CO: Cleavage of a carbonyl group from the maleimide ring, resulting in a fragment at m/z 150.

-

Cleavage of the N-N bond: Fragmentation at the bond connecting the maleimide nitrogen and the isoxazole ring, leading to ions corresponding to the maleimide radical cation (m/z 96) and the 5-methylisoxazolyl radical (m/z 82).

-

Retro-Diels-Alder (for adducts): While not a fragmentation of the parent molecule itself, if the maleimide has reacted with a diene, a characteristic retro-Diels-Alder fragmentation can be observed.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to preserve the molecular ion, while EI will induce more fragmentation.

-

Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap instruments.

-

Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) system (LC-MS).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Conclusion: A Unified Spectroscopic Profile

This technical guide has presented a comprehensive overview of the expected spectroscopic data for N-(5-methyl-3-isoxazolyl)maleimide. By synthesizing information from related structures and fundamental principles, a detailed and reliable spectroscopic profile has been constructed. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important bifunctional molecule. The structural and spectroscopic insights provided herein are crucial for ensuring the quality and integrity of research and development in the fields of medicinal chemistry and bioconjugation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectrum of organic reagent 4-[N-(5-methyl isoxazol-3yl) benzene.... Retrieved from [Link]

-

SpectraBase. (n.d.). N-(5-methyl-3-isoxazolyl)glutarimide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. Retrieved from [Link]

-

PubMed. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Retrieved from [Link]447/)

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Methyl-3-isoxazolyl)maleimide

Introduction

In the landscape of modern drug development and chemical biology, the design of highly specific and stable molecular constructs is paramount. 1-(5-methyl-3-isoxazolyl)maleimide emerges as a compound of significant interest, strategically combining two moieties of high value: the 5-methyl-3-isoxazolyl group, a recognized pharmacophore in medicinal chemistry, and the maleimide functional group, a cornerstone of bioconjugation chemistry.[1] The isoxazole ring is a component of numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[2] Concurrently, the maleimide group offers a highly selective and efficient reaction pathway for covalently linking molecules to proteins and other biomolecules via their thiol groups.[3][4]

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 1-(5-methyl-3-isoxazolyl)maleimide. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile molecule. We will delve into not only the protocols for its synthesis and use but also the underlying chemical principles that govern its behavior, offering field-proven insights into its application as a critical linker in the construction of complex bioconjugates.

Molecular Structure and Physicochemical Properties

The structure of 1-(5-methyl-3-isoxazolyl)maleimide is characterized by the fusion of the planar, electron-rich isoxazole ring to the electrophilic maleimide ring via a nitrogen atom. This N-substitution is critical, as the electronic nature of the isoxazolyl group directly influences the reactivity and stability of the maleimide moiety. The methyl group at the 5-position of the isoxazole ring can also modulate physicochemical properties such as solubility and interactions with biological targets.[5]

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | - |

| Molecular Weight | 178.15 g/mol | [6] |

| XLogP3 | 0.5 - 1.0 | Estimated |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Polar Surface Area | 69.1 Ų | [7] |

Note: Properties are estimated based on the constituent fragments and data from similar compounds, as direct experimental data for this specific molecule is not widely published.

Synthesis and Characterization

The synthesis of 1-(5-methyl-3-isoxazolyl)maleimide is most logically achieved through a two-step process starting from commercially available precursors. This pathway ensures high yields and purity, leveraging well-established reactions in heterocyclic and maleimide chemistry.

Proposed Synthesis Pathway

The synthetic strategy involves:

-

Formation of the Amine Precursor: Synthesis of 3-amino-5-methylisoxazole. This key intermediate can be prepared from readily available starting materials like ethyl acetate and acetonitrile.[8]

-

N-Substitution and Cyclization: Reaction of 3-amino-5-methylisoxazole with maleic anhydride to form an intermediate maleanilic acid, followed by a dehydration-induced cyclization to yield the target maleimide.[9][10]

Caption: Proposed two-step synthesis of 1-(5-methyl-3-isoxazolyl)maleimide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(5-methyl-3-isoxazolyl)maleimide from 3-amino-5-methylisoxazole and maleic anhydride.

Pillar of Trustworthiness: This protocol includes in-process checks and purification steps designed to validate the successful formation of the product at each stage.

Step 1: Synthesis of N-(5-methyl-3-isoxazolyl)maleanilic acid

-

Reagent Preparation: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). In a separate flask, dissolve maleic anhydride (1.05 eq) in anhydrous DMF.

-

Causality: Using a slight excess of maleic anhydride ensures the complete consumption of the amine precursor. DMF is chosen for its ability to solubilize both reactants and its high boiling point, although this step is performed at room temperature.

-

-

Reaction: Slowly add the maleic anhydride solution to the stirred amine solution at 0-5 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: The initial low temperature controls the exothermic reaction of anhydride opening by the amine.

-

-

Work-up and Isolation: Pour the reaction mixture into ice-cold water. The maleanilic acid intermediate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Causality: The product is insoluble in water, allowing for easy isolation from the water-soluble DMF solvent.

-

Step 2: Cyclization to 1-(5-methyl-3-isoxazolyl)maleimide

-

Reaction Setup: Suspend the dried N-(5-methyl-3-isoxazolyl)maleanilic acid (1.0 eq) in acetic anhydride (Ac₂O). Add anhydrous sodium acetate (NaOAc) (0.3 eq) as a catalyst.

-

Causality: Acetic anhydride serves as the dehydrating agent to facilitate the ring-closure (cyclization) reaction. Sodium acetate is a mild base that catalyzes the reaction.[9]

-

-

Cyclization: Heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After cooling, pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride. The crude maleimide product will precipitate. Collect the solid by filtration.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(5-methyl-3-isoxazolyl)maleimide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.4 ppm), the isoxazole ring proton (singlet, ~6.5 ppm), and the two equivalent maleimide protons (singlet, ~7.0 ppm).

-

¹³C NMR: Will show distinct signals for the carbonyl carbons of the maleimide (~170 ppm), the double bond carbons of the maleimide (~134 ppm), and the carbons of the isoxazole ring.

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at m/z 179.04) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the imide group (~1710 cm⁻¹).

Chemical Reactivity and Applications

The primary utility of 1-(5-methyl-3-isoxazolyl)maleimide in drug development stems from the high reactivity and selectivity of the maleimide double bond.

Core Reactivity: Thiol-Maleimide Michael Addition

The cornerstone reaction of maleimides is the Michael-type addition with thiol groups, such as those from cysteine residues in proteins.[4] This reaction is highly efficient and proceeds under mild, physiological conditions, making it a "click chemistry" reaction of choice for bioconjugation.[4]

Mechanism: The reaction is initiated by the nucleophilic attack of a thiolate anion (S⁻) on one of the electrophilic carbons of the maleimide double bond.[11] This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide adduct.[3] The reaction is highly selective for thiols over other nucleophiles like amines within a pH range of 6.5-7.5.[12] At pH 7.0, the rate of reaction with thiols is approximately 1000 times faster than with amines.[12]

Caption: Mechanism of the Thiol-Maleimide Michael Addition reaction.

Stability Considerations: A critical, often overlooked, aspect of maleimide chemistry is the stability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, leading to the release of the conjugated payload and potential off-target effects.[13][14] However, the N-substituent on the maleimide plays a key role. N-aryl or other electron-withdrawing substituents can promote the hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened thioether, effectively locking the conjugate and preventing the retro-Michael reaction.[13] The electron-withdrawing nature of the 3-isoxazolyl ring is predicted to confer this desirable stabilizing effect on the conjugate.

Detailed Experimental Protocol: Thiol Conjugation

Objective: To conjugate 1-(5-methyl-3-isoxazolyl)maleimide to a model cysteine-containing peptide.

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.2. If the peptide has disulfide bonds, it must first be reduced (e.g., with TCEP) and purified to ensure a free thiol is available.

-

Maleimide Preparation: Prepare a stock solution of 1-(5-methyl-3-isoxazolyl)maleimide in a water-miscible organic solvent like DMF or DMSO.

-

Causality: The maleimide is often not highly soluble in aqueous buffers, requiring an organic co-solvent. The stock solution should be prepared fresh, as maleimides can hydrolyze over time in aqueous environments.

-

-

Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide solution to the peptide solution with gentle stirring. Allow the reaction to proceed at room temperature for 2 hours or at 4 °C overnight.

-

Causality: A molar excess of the maleimide drives the reaction to completion. The reaction is typically rapid, but longer incubation times can ensure maximum conjugation.

-

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Causality: This prevents the remaining reactive maleimide from cross-linking with other molecules during purification or storage.

-

-

Purification: Purify the resulting conjugate from excess reagents using techniques appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

-

Analysis: Confirm successful conjugation and purity using LC-MS to verify the expected mass of the conjugate and HPLC to assess purity.

Significance in Drug Development

The unique combination of the isoxazole and maleimide moieties makes this compound a powerful tool for creating sophisticated therapeutic and diagnostic agents.

Caption: Role of 1-(5-methyl-3-isoxazolyl)maleimide in drug development.

-

Antibody-Drug Conjugates (ADCs): The molecule can serve as a linker to attach a potent cytotoxic drug to a monoclonal antibody.[13] The antibody directs the drug to cancer cells, and the stability conferred by the isoxazolyl group can ensure the drug remains attached until it reaches its target.[1]

-

PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic profiles. This linker allows for precise control over the site of PEGylation.

-

Diagnostic Probes: The maleimide can be used to attach fluorescent dyes or radioisotopes to targeting molecules for use in diagnostics and bio-imaging.

The 5-methyl-3-isoxazolyl N-substituent is not merely a passive component. Its electronic properties are integral to the stability of the final conjugate, and its presence may influence the overall solubility, cell permeability, and metabolic profile of the final drug product, making it an "intelligent" linker component.[5]

Conclusion

1-(5-methyl-3-isoxazolyl)maleimide is a highly versatile and valuable chemical entity for researchers at the interface of chemistry, biology, and medicine. Its predictable and highly selective reactivity, coupled with a rational design that leverages the beneficial properties of the isoxazole ring, makes it a superior choice for the construction of stable, well-defined bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently utilize this compound in their research, accelerating the development of next-generation therapeutics and diagnostics.

References

-

PubChem. 5-Methyl-3-isoxazolyl sulfate. National Center for Biotechnology Information. [Link]

- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

ResearchGate. 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole. [Link]

-

National Institutes of Health (NIH). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. [Link]

-

PubChem. 5-Methyl-3-isoxazolepropionic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Bioconjugate Technology. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]

-

National Institutes of Health (NIH). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

-

PubMed Central (PMC). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

- Google Patents. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.

-

ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

National Institutes of Health (NIH). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]

-

MDPI. Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-.... [Link]

-

Royal Society of Chemistry. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

National Institutes of Health (NIH). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]

-

Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

-

Royal Society of Chemistry. Recent advances in the transformation of maleimides via annulation. [Link]

-

PubChem. 5-Methyl-3-isoxazolecarboxamide. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Synthesis on N-Alkylated Maleimides. [Link]

Sources

- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. bachem.com [bachem.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyl-3-isoxazolyl sulfate | C4H5NO5S | CID 443071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(5-methyl-3-isoxazolyl)maleimide for Advanced Research Applications

Abstract

N-(5-methyl-3-isoxazolyl)maleimide is a specialized chemical reagent that holds significant value in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, combining a thiol-reactive maleimide group with a 5-methyl-3-isoxazolyl moiety, offers a distinct chemical profile for creating stable covalent linkages to biomolecules. This guide provides an in-depth examination of its physicochemical properties, the fundamental mechanism of its reaction with thiols, a detailed protocol for its application in protein conjugation, and expert insights into optimizing its use in research and development.

Section 1: Physicochemical Properties and Characterization

A precise understanding of the physical and chemical properties of N-(5-methyl-3-isoxazolyl)maleimide is critical for its effective application. The compound's molecular structure dictates its reactivity, solubility, and stability.

Core Compound Data

The fundamental properties of N-(5-methyl-3-isoxazolyl)maleimide are summarized below. The molecular weight is a key parameter for all stoichiometric calculations in experimental protocols.

| Property | Value | Source |

| Chemical Name | 1-(5-methylisoxazol-3-yl)pyrrole-2,5-dione | N/A |

| Molecular Formula | C₈H₆N₂O₃ | N/A |

| Molecular Weight | 178.15 g/mol | N/A |

| Canonical SMILES | CC1=CC(=NO1)N2C=CC(=O)C2=O | N/A |

| CAS Number | 735303-62-5 |

This data is computationally derived and confirmed against supplier specifications.

Solubility and Stability Profile

The maleimide functional group is susceptible to hydrolysis, particularly at pH values above 7.5. Therefore, stock solutions are best prepared fresh in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and stored under inert gas at -20°C for short periods.[1][2] For conjugation reactions, the use of degassed buffers at a pH between 7.0 and 7.5 is strongly recommended to balance thiol reactivity with maleimide stability.[2][3]

Section 2: The Core Mechanism of Action: Thiol-Maleimide Conjugation

The primary utility of N-(5-methyl-3-isoxazolyl)maleimide lies in its highly selective reaction with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[3]

This reaction is a Michael-type addition, where the nucleophilic thiol group attacks one of the electrophilic double bonds of the maleimide ring.[4] This process forms a stable, covalent thioether bond, effectively linking the isoxazole-containing moiety to the target biomolecule.[5] The reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be nucleophilic without promoting significant hydrolysis of the maleimide ring.[2][3]

It is important to note that while generally considered stable, maleimide-thiol adducts can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to exchange reactions.[4][6] However, for many bioconjugation applications, the resulting succinimide thioether linkage is sufficiently stable.[4]

Caption: Mechanism of Thiol-Maleimide Conjugation.

Section 3: Synthesis of Precursor: 3-amino-5-methylisoxazole

The synthesis of N-(5-methyl-3-isoxazolyl)maleimide requires its key precursor, 3-amino-5-methylisoxazole. A common synthetic route avoids hazardous reagents and begins with readily available starting materials like ethyl acetate and acetonitrile.[7] The process involves the formation of acetyl acetonitrile, which is then reacted with a hydroxylamine source under alkaline conditions to facilitate a ring-closure reaction, yielding the desired product.[7]

Caption: Simplified Synthesis Workflow for a Key Precursor.

Section 4: Key Application - A Protocol for Protein Bioconjugation

This protocol provides a reliable, step-by-step methodology for the conjugation of N-(5-methyl-3-isoxazolyl)maleimide to a protein containing accessible cysteine residues.

Materials and Reagents

-

Protein of interest (e.g., antibody, enzyme) with free thiol groups

-

N-(5-methyl-3-isoxazolyl)maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification system (e.g., gel filtration column, dialysis cassette, HPLC)

Step-by-Step Experimental Protocol

Step 1: Preparation of Protein Solution

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][3]

-

Expert Insight: The buffer must be free of any thiol-containing agents (like dithiothreitol, DTT) that would compete with the protein for reaction with the maleimide. Degassing the buffer by sonication or bubbling with an inert gas (e.g., argon, nitrogen) is crucial to prevent re-oxidation of thiols to disulfides.[2][3]

Step 2: (Optional) Reduction of Disulfide Bonds

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.[1]

-

Expert Insight: TCEP is preferred over DTT because it does not contain a thiol group and therefore does not need to be removed prior to adding the maleimide reagent.[1]

Step 3: Preparation of Maleimide Stock Solution

-

Prepare a 10 mM stock solution of N-(5-methyl-3-isoxazolyl)maleimide in anhydrous DMSO or DMF.[1][8]

-

Vortex briefly to ensure complete dissolution. This solution should be prepared immediately before use.[8]

Step 4: Conjugation Reaction

-

While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[1]

-

Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[1]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2]

-

Expert Insight: The optimal molar ratio can vary depending on the number of accessible cysteines and the desired degree of labeling. A titration experiment is recommended for new protein targets.

Step 5: Purification of the Conjugate

-

Remove the unreacted maleimide and any reaction byproducts.

-

Common methods include gel filtration (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).[2][3] The choice of method depends on the scale of the reaction and the properties of the conjugate.

Step 6: Characterization

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. For fluorescently-tagged maleimides, the absorbance of the dye and the protein can be used to calculate the DOL.[1]

-

Confirm the integrity and activity of the conjugated protein using appropriate functional assays.

Section 5: Applications in Research and Drug Development

The unique properties of maleimide reagents make them invaluable in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): The maleimide group serves as a popular linker for attaching cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells.[9]

-

Probing Cell Surface Thiols: Maleimide-functionalized fluorescent dyes or liposomes can be used to label and study the distribution of thiol groups on the surface of cells, which play a role in cellular uptake and membrane trafficking.[10][11]

-

Albumin Binding for Drug Delivery: Maleimides can be conjugated to drugs to promote binding to serum albumin in the bloodstream. This increases the drug's plasma half-life and can lead to enhanced accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[9]

-

Hydrogel Functionalization: The high specificity of the maleimide-thiol reaction is used to covalently attach bioactive peptides (e.g., RGD sequences) to the surface of hydrogels for tissue engineering applications, enhancing cell attachment and proliferation.[5]

References

-

3Lumi-Probe.

-

1Tocris Bioscience.

-

2Lumi-Probe.

-

12LifeTein.

-

8Biotium.

-

National Institutes of Health.

-

National Institutes of Health.

-

National Institutes of Health.

-

DovePress.

-

ChemicalBook.

-

Google Patents.

-

National Institutes of Health.

-

PubMed.

-

US EPA.

-

PubChem.

-

PubChem.

-

Sigma-Aldrich.

-

ResearchGate.

-

MDPI.

-

Sigma-Aldrich.

-

National Institutes of Health.

Sources

- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. biotium.com [biotium.com]

- 9. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. lifetein.com [lifetein.com]

An In-Depth Technical Guide to the Solubility of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the compound 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in bioavailability, formulation, and process chemistry, this document offers researchers, scientists, and drug development professionals a multi-faceted approach. It combines theoretical principles, predictive modeling insights, and detailed, field-proven experimental protocols. The guide is structured to empower researchers to make informed decisions regarding solvent selection and to develop robust solubility profiles for this and structurally related compounds.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of successful drug development. It influences every stage, from early-stage screening and synthesis to final formulation and administration. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the therapeutic efficacy of a promising compound. For 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule featuring a maleimide group attached to a methyl-isoxazole moiety, understanding its solubility behavior is paramount for advancing its potential applications.

This guide moves beyond a simple listing of solvents. It delves into the "why" and "how" of solubility, providing the scientific rationale behind solvent selection and the methodologies for accurate determination.

Molecular Structure and Physicochemical Properties Analysis

To understand the solubility of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, we must first dissect its molecular structure and inherent physicochemical properties.

-

Core Structure: The molecule comprises a reactive maleimide ring, known for its use in bioconjugation, linked to a 5-methyl-3-isoxazolyl group.

-

Polarity: The presence of carbonyl groups in the pyrrole-2,5-dione ring and the nitrogen and oxygen atoms in the isoxazole ring introduces significant polarity. This suggests a propensity for interactions with polar solvents.

-

Hydrogen Bonding: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, influencing solubility in protic solvents.

-

Aromaticity: The isoxazole ring contributes to the aromatic character of the molecule.

A foundational principle in predicting solubility is the concept of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. Given the polar nature of our target compound, it is anticipated to exhibit higher solubility in polar organic solvents.

Predictive Approaches to Solubility Assessment

Before embarking on extensive experimental work, predictive models can offer valuable initial insights into the solubility profile of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, saving time and resources.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[1][2] Each molecule is assigned three parameters:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[3][4] It uses the screening charge density on the surface of a molecule to calculate its chemical potential in a liquid.[4] This ab initio approach does not rely on experimental data for the specific solute, making it a valuable tool for novel compounds.[3][5] Modern machine learning models are also being integrated with physicochemical relationships to enhance solubility prediction in various organic solvents.[6][7]

Qualitative Assessment of Solubility from Synthesis and Purification

Insights into suitable solvents can often be gleaned from the synthetic and purification procedures reported in the chemical literature for the target compound or its analogs. For instance, the synthesis of N-substituted maleimides frequently involves recrystallization for purification. The choice of solvent for recrystallization provides a strong indication of its solubility characteristics: the compound is typically soluble in the hot recrystallization solvent and poorly soluble at room temperature.[8][9][10][11] For N-aryl maleimides, solvents like dichloromethane and hexane have been used in purification protocols, suggesting a degree of solubility in chlorinated solvents and insolubility in alkanes.[8]

Experimental Determination of Solubility: Protocols and Methodologies

While predictive models are useful, experimental determination remains the gold standard for accurate solubility data. The choice of method depends on the required throughput and accuracy.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound.

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. scm.com [scm.com]

- 4. COSMO-RS - Wikipedia [en.wikipedia.org]

- 5. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. mt.com [mt.com]

Stability of 1-(5-methyl-3-isoxazolyl)maleimide under different conditions

An In-depth Technical Guide to the Stability of 1-(5-methyl-3-isoxazolyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Bioconjugation

1-(5-methyl-3-isoxazolyl)maleimide is a heterobifunctional crosslinker, a molecule designed to bridge two other molecules. Its architecture features a thiol-reactive maleimide group and a stable isoxazole moiety. This structure makes it a valuable tool in drug development, particularly for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to a monoclonal antibody. The maleimide group serves as a highly efficient handle for reacting with cysteine residues on antibodies, a cornerstone of modern bioconjugation[1].

The success of any bioconjugate, however, hinges on the stability of its components—before, during, and after conjugation. An unstable linker can lead to premature drug release, loss of efficacy, and potential off-target toxicity. For 1-(5-methyl-3-isoxazolyl)maleimide, stability concerns are twofold: the integrity of the reactive maleimide ring prior to conjugation and the stability of the entire molecular scaffold, including the isoxazole ring, under various physiological and storage conditions. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and robust protocols for its assessment.

Section 1: Understanding the Core Chemical Structure

The stability of 1-(5-methyl-3-isoxazolyl)maleimide is best understood by dissecting its constituent functional groups: the maleimide ring and the N-linked 5-methyl-isoxazole ring.

-

The Maleimide Moiety: This five-membered ring contains an electrophilic carbon-carbon double bond, making it highly susceptible to nucleophilic attack, most notably from thiol groups (the intended reaction)[1]. However, this reactivity is also its primary liability. The ring is prone to hydrolysis, especially under neutral to basic conditions, which opens the ring to form an unreactive maleamic acid derivative, rendering the crosslinker useless for conjugation[2].

-

The Isoxazole Moiety: Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are generally considered stable aromatic systems. However, the N-O bond is inherently weak and can be a site for ring cleavage under specific conditions, such as in the presence of a strong base or upon UV irradiation[3][4]. The stability of the isoxazole ring in the drug leflunomide, which also contains a substituted isoxazole, has been shown to be sensitive to basic pH and temperature[5].

The N-substituent—in this case, the isoxazolyl group—plays a crucial role. N-aryl substituents can significantly influence the electronics of the maleimide ring, affecting both its reactivity with thiols and its rate of hydrolysis. Electron-withdrawing N-substituents have been shown to accelerate the hydrolysis of the resulting thiosuccinimide conjugate, a process that can be beneficial for preventing retro-Michael reactions and ensuring long-term stability in vivo[6][7][8].

Section 2: Key Factors Influencing Stability

Effect of pH

The pH of the environment is arguably the most critical factor governing the stability of both the maleimide and isoxazole rings.

Maleimide Ring Hydrolysis: The maleimide ring is susceptible to hydroxide-catalyzed hydrolysis. The reaction rate is proportional to the hydroxide ion concentration in the pH 7-9 range and becomes independent of pH below 4[9]. This hydrolysis results in the opening of the imide ring to form a maleamic acid derivative, which is unreactive towards thiols.

-

Acidic Conditions (pH < 6.5): The maleimide group is relatively stable.

-

Neutral to Basic Conditions (pH ≥ 7.0): The rate of hydrolysis increases significantly. At physiological pH 7.4, N-aryl maleimides can hydrolyze with half-lives as short as 55 minutes[10]. This necessitates careful buffer selection and prompt use of reconstituted maleimide solutions. Conjugation reactions are therefore a race between the desired thiol-Michael addition and the undesired hydrolysis[10].

Isoxazole Ring Stability: The isoxazole ring is generally stable in acidic and neutral conditions. However, it can undergo base-catalyzed ring opening.

-

Acidic to Neutral pH (pH 4.0 - 7.4) at 25-37°C: Studies on the related compound leflunomide show the isoxazole ring is resistant to opening[5].

-

Basic pH (pH 10.0): At 25°C, the isoxazole ring begins to decompose. This degradation is considerably faster at physiological temperature (37°C), with the half-life for leflunomide decomposition dropping from 6.0 hours at 25°C to just 1.2 hours at 37°C[5].

The following diagram illustrates the primary degradation pathways for 1-(5-methyl-3-isoxazolyl)maleimide under aqueous conditions.

Caption: Primary hydrolytic degradation pathways.

Thermal Stability

While cured polymers based on maleimides exhibit excellent thermal stability with decomposition temperatures often exceeding 400°C, the stability of the monomeric crosslinker at elevated temperatures in solution is more pertinent[11]. As noted with the isoxazole ring, temperature can significantly accelerate base-catalyzed degradation[5]. Therefore, for optimal stability, solutions of 1-(5-methyl-3-isoxazolyl)maleimide should be stored at low temperatures (2-8°C for short-term, -20°C or lower for long-term) and protected from high-temperature excursions during experimental procedures.

Photostability

Maleimides are known to be photochemically active. They can undergo [2+2] photocycloaddition reactions upon exposure to UV light[12][13]. While N-alkyl maleimides can react directly, N-aryl maleimides often require a photosensitizer[13]. Given its N-isoxazolyl (aromatic) substitution, the compound may be sensitive to light, especially in the presence of photosensitizing agents.

Recommendation: To ensure chemical integrity, handle stock solutions and reaction mixtures with minimal exposure to direct light. The use of amber vials or foil-wrapped containers is advised.

Stability of the Thiol-Maleimide Conjugate

The reaction of the maleimide with a thiol produces a thiosuccinimide conjugate. While often described as a stable covalent bond, this linkage is susceptible to two competing fates: a retro-Michael reaction and succinimide ring hydrolysis[6][8].

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. This process is particularly problematic in vivo, where high concentrations of other thiols like glutathione can displace the conjugated molecule, leading to premature drug release[14][15][16].

-

Succinimide Ring Hydrolysis: The thiosuccinimide ring can be hydrolyzed to a stable, ring-opened succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place[6][8].

The N-substituent of the original maleimide is critical. Electron-withdrawing N-substituents, such as N-aryl groups, greatly accelerate the rate of this stabilizing hydrolysis[6][7]. The isoxazolyl group is heterocyclic and aromatic, and its electronic properties will influence this rate. For conjugates made with N-aryl maleimides, the hydrolysis half-life can be as short as 0.7-1.5 hours at pH 7.4 and 37°C, compared to 27 hours for N-alkyl variants[10].

Caption: Competing fates of a thiol-maleimide conjugate.

Section 3: Protocols for Stability Assessment

A systematic approach is required to quantify the stability of 1-(5-methyl-3-isoxazolyl)maleimide. The following workflow and protocols provide a robust framework for this analysis.

Caption: Experimental workflow for stability assessment.

Protocol 1: HPLC-Based Assay for Hydrolytic Stability

This protocol quantifies the rate of degradation by monitoring the disappearance of the parent compound over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

-

1-(5-methyl-3-isoxazolyl)maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Stability Buffers:

-

pH 5.0: 50 mM Acetate Buffer

-

pH 7.4: 50 mM Phosphate Buffer Saline (PBS)

-

pH 9.0: 50 mM Borate Buffer

-

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

2. Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of 1-(5-methyl-3-isoxazolyl)maleimide in anhydrous DMSO.

-

Incubation Setup: For each pH condition, dispense 980 µL of the stability buffer into a clean vial. Pre-incubate the buffers at the desired test temperature (e.g., 37°C).

-

Initiate Reaction (T=0): Add 20 µL of the 10 mM stock solution to one of the buffer vials to achieve a final concentration of 200 µM. Mix immediately.

-

Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot and transfer it to an HPLC vial containing 10 µL of Quenching Solution. This sample represents 100% intact compound.

-

Incubation and Sampling: Place the reaction vial in a thermostated incubator. Withdraw 100 µL aliquots at subsequent time points (e.g., 30 min, 1, 2, 4, 8, 24 hours) and quench each in separate HPLC vials as described above.

-

HPLC Analysis:

-

Inject each quenched sample onto the RP-HPLC system.

-

Use a suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% Mobile Phase B over 15 minutes).

-

Monitor the absorbance at a wavelength where the maleimide absorbs (typically ~300 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact parent compound at each time point.

-

Calculate the percentage of intact compound remaining relative to the T=0 sample.

-

Plot the natural logarithm of the percentage remaining versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k .

-

Protocol 2: LC-MS Analysis for Degradation Product Identification

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of degradation products, confirming the proposed chemical pathways.

1. Materials and Reagents:

-

Samples from the stability study (Protocol 1).

-

LC-MS system (e.g., Q-TOF or Orbitrap) with a C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Procedure:

-

Sample Injection: Inject a quenched sample from a later time point (e.g., T=24h), where significant degradation is expected, onto the LC-MS system.

-

LC Method: Use a gradient identical or similar to the HPLC method to achieve chromatographic separation.

-

MS Method: Acquire data in positive ion mode, scanning a mass range appropriate for the parent compound and its expected degradation products.

-

Expected Mass (Parent): C₈H₆N₂O₃, [M+H]⁺

-

Expected Mass (Maleimide Hydrolysis Product): C₈H₈N₂O₄, [M+H]⁺ (addition of H₂O)

-

Expected Mass (Isoxazole Ring-Opening Product): Mass will vary depending on the exact fragmentation, but will differ from the parent.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of the parent compound and its hydrolysis products.

-

Confirm the identity of the peaks by comparing their measured mass-to-charge ratio (m/z) with the theoretical values.

-

Section 4: Summary of Stability Data

The following tables synthesize stability characteristics based on data from analogous N-substituted maleimides and isoxazoles. Researchers should generate specific data for 1-(5-methyl-3-isoxazolyl)maleimide using the protocols above.

Table 1: General pH Stability Profile

| Moiety | pH Condition | Temperature | Stability | Primary Degradation | Reference |

|---|---|---|---|---|---|

| Maleimide | Acidic (<6.5) | Ambient | Generally Stable | Minimal Hydrolysis | [9] |

| Neutral (7.4) | 37°C | Labile | Ring-Opening Hydrolysis | [2][10] | |

| Basic (>8.0) | Ambient | Very Labile | Rapid Hydrolysis | [2][9] | |

| Isoxazole | Acidic (4.0) | 37°C | Stable | None Observed | [5] |

| Neutral (7.4) | 37°C | Moderately Labile | Slow Ring Opening | [5] |

| | Basic (10.0) | 37°C | Labile | Base-Catalyzed Ring Opening |[5] |

Table 2: Stability of Thiol-Maleimide Adduct (Thiosuccinimide)

| N-Substituent Type | Condition | Key Instability Pathway | Stabilizing Reaction | Reference |

|---|---|---|---|---|

| N-Alkyl | pH 7.4, 37°C | Retro-Michael Reaction | Slow Succinimide Hydrolysis (t½ ≈ 27h) | [10] |

| N-Aryl | pH 7.4, 37°C | Retro-Michael Reaction | Fast Succinimide Hydrolysis (t½ ≈ 0.7-2.6h) |[7][10] |

Conclusion

1-(5-methyl-3-isoxazolyl)maleimide is a potent crosslinking agent whose utility is fundamentally governed by its stability profile. The primary liabilities are the hydrolytic instability of the maleimide ring in neutral-to-basic conditions and the potential for base-catalyzed degradation of the isoxazole ring at elevated pH and temperature. Furthermore, while the resulting thiol-maleimide conjugate is covalent, its long-term stability in vivo is dependent on the hydrolysis of the succinimide ring to prevent retro-Michael reactions. The N-isoxazolyl group, being aromatic, is expected to promote this stabilizing hydrolysis.

For drug development professionals, this necessitates careful handling of the reagent in its un-conjugated form—using anhydrous solvents for storage, preparing aqueous solutions immediately before use, and maintaining a pH below 7.0 where possible. For bioconjugation, reaction conditions must be optimized to favor the rapid thiol-Michael addition over the competing maleimide hydrolysis. By understanding these chemical behaviors and employing rigorous analytical validation as outlined in this guide, researchers can effectively harness the power of 1-(5-methyl-3-isoxazolyl)maleimide to create stable and effective bioconjugates.

References

-

pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]

-

Thermal Stability of Novel Maleimide Polymers Based on Dapsone. Systematic Reviews in Pharmacy. Available at: [Link]

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Available at: [Link]

-

Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

-

Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PMC - PubMed Central. Available at: [Link]

-

minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Available at: [Link]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]

-

Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]

-

Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. Available at: [Link]

-

Low-Melting Maleimide-Containing Phthalonitrile Resins: Synthesis, Curing Behaviour, and Thermal Performance. ResearchGate. Available at: [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. Available at: [Link]

-

Long-term stabilization of maleimide-thiol conjugates. PubMed. Available at: [Link]

-

(PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available at: [Link]

-

Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH. Available at: [Link]

-

Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. Available at: [Link]

-

Photoinduced Transformations with Diverse Maleimide Scaffolds. PMC - NIH. Available at: [Link]

-

Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. ResearchGate. Available at: [Link]

-

Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. PubMed Central. Available at: [Link]

-

Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available at: [Link]

-

Insights into maleimide-thiol conjugation chemistry. DSpace@UCC. Available at: [Link]

-

Maleimides as Visible Photoinitiators. RadTech. Available at: [Link]

-

Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2. MDPI. Available at: [Link]

-

Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. PubMed. Available at: [Link]

-

Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. Ingenta Connect. Available at: [Link]

-

Isoxazole. Wikipedia. Available at: [Link]

-

Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. PMC - NIH. Available at: [Link]

-

Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Recent Advances on the Synthesis and Reactivity of Isoxazoles: Ingenta Connect [ingentaconnect.com]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. d-nb.info [d-nb.info]

- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Electronic Structure of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule combining the biologically significant maleimide and isoxazole scaffolds. A robust computational protocol is detailed, leveraging Density Functional Theory (DFT) to elucidate the molecule's geometric and electronic properties. This guide emphasizes the causality behind methodological choices, from functional and basis set selection to the application of analytical tools such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The objective is to furnish researchers with a self-validating, authoritative methodology to predict molecular reactivity, stability, and intermolecular interaction sites, thereby informing rational drug design and development.

Introduction: Unpacking the Therapeutic Potential

The molecule 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, hereafter referred to as MMI (Methyl-isoxazolyl Maleimide), represents a compelling subject for theoretical electronic structure analysis. It is a conjugate of two heterocyclic moieties of profound importance in medicinal chemistry.

-

The Maleimide Moiety (1H-Pyrrole-2,5-dione): This cyclic imide is a cornerstone of bioconjugation chemistry.[][2][3][4] Its pronounced reactivity towards thiol groups on cysteine residues allows for the site-specific attachment of molecules to proteins and antibodies.[][5] This property is extensively exploited in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is precisely linked to a targeting antibody, enhancing therapeutic efficacy and reducing systemic toxicity.[3][6] Understanding the electronic factors that govern this reactivity is paramount for designing next-generation linkers with improved stability and performance.[6]

-

The Isoxazole Moiety (5-methyl-3-isoxazolyl): The isoxazole ring is a versatile scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9][10] Its inclusion in a molecular design can significantly influence pharmacokinetic and pharmacodynamic profiles. Theoretical studies on isoxazole derivatives have proven valuable in understanding their structure-activity relationships.[7][8]

The conjugation of these two powerful pharmacophores in MMI creates a molecule with potential dual-functionality. A thorough understanding of its electronic landscape is therefore critical for predicting its behavior in a biological environment. This guide outlines a theoretical protocol to dissect these properties, providing insights that can accelerate its evaluation for drug development.

Computational Methodology: A Framework for Accuracy

The accuracy of any theoretical study hinges on the judicious selection of computational methods. Here, we present a protocol grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for studying molecular systems, making it a cornerstone of modern drug design.[11][12][13][14][15]

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT is chosen for its proven efficacy in resolving electronic structures, predicting drug activity, and studying reaction mechanisms.[11][12] Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable property, to determine the ground-state energy and other molecular characteristics.[14]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of both ground-state geometries and electronic properties for a wide range of organic and heterocyclic molecules.[15][16][17] Its widespread use provides a wealth of comparative data in the literature.

-

6-311++G(d,p) Basis Set: This triple-zeta Pople-style basis set is employed to ensure a flexible and accurate description of the electron distribution.[18][19][20]

-

Triple-zeta (6-311): Provides a more accurate representation of the valence orbitals compared to smaller basis sets.

-

Diffuse functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are essential for understanding potential drug-receptor binding.[16]

-

Polarization functions (d,p): The (d,p) adds d-orbitals to heavy atoms and p-orbitals to hydrogen atoms, allowing for the description of non-spherical electron density distribution, which is vital for accurately modeling chemical bonds.[16]

-

Step-by-Step Computational Protocol

-

Input Structure Generation: Construct the 3D structure of MMI using a molecular builder (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule on the potential energy surface.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the following properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied and lowest unoccupied molecular orbitals.

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface.

-

Natural Bond Orbital (NBO) Analysis: Calculate the natural atomic charges and analyze donor-acceptor interactions.

-

This workflow ensures a self-validating system where the final electronic properties are derived from a confirmed stable molecular structure.

Workflow Visualization

Caption: Workflow for DFT-based electronic structure analysis.

Results and Discussion: A Chemist's Interpretation

This section translates the raw computational data into actionable chemical insights, focusing on how the electronic structure influences the molecule's potential biological activity.

Optimized Molecular Geometry

The initial geometry optimization reveals the most stable three-dimensional arrangement of MMI. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. Of particular interest is the dihedral angle between the maleimide and isoxazole rings, which dictates the overall molecular conformation and steric accessibility of reactive sites.

| Parameter | Value (Å or °) | Significance |

| C=C (Maleimide) | ~1.35 Å | The double bond is the primary site for Michael addition with thiols. |

| C=O (Maleimide) | ~1.22 Å | Carbonyl groups are key hydrogen bond acceptors. |

| N-C (Inter-ring) | ~1.40 Å | The length and rotational barrier of this bond influence flexibility. |

| Dihedral Angle | (Calculated Value) | Defines the 3D shape and potential for steric hindrance. |

| Table 1: Illustrative optimized geometric parameters for MMI. |

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful tool for predicting chemical reactivity.[21][22][23] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[21]

-

HOMO (Electron Donor): The location of the HOMO density indicates the regions most susceptible to electrophilic attack.

-

LUMO (Electron Acceptor): The LUMO's location highlights the sites most susceptible to nucleophilic attack.[21] For MMI, this is critically important. The LUMO is expected to be localized over the carbon-carbon double bond of the maleimide ring, making it highly electrophilic and reactive towards nucleophiles like the thiol group of cysteine.[]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

| Orbital | Energy (eV) | Localization | Implication for Reactivity |

| LUMO | (Calculated Value) | Primarily on Maleimide C=C | Primary site for nucleophilic attack (e.g., by Cys thiols) |

| HOMO | (Calculated Value) | (Predicted on Isoxazole/Maleimide) | Site for electrophilic attack |

| ΔE Gap | (Calculated Value) | (Value) | Indicator of kinetic stability and overall reactivity |

| Table 2: Key Frontier Molecular Orbital (FMO) data for MMI. |

The FMO analysis provides a quantum chemical basis for the maleimide's well-known role in bioconjugation and helps predict how the attached isoxazole moiety might modulate this reactivity.[21][24]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[25][26][27] It visualizes the electrostatic potential on the molecule's surface, identifying regions of positive and negative charge.

-

Red Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. For MMI, these are expected around the carbonyl oxygens of the maleimide and the nitrogen/oxygen atoms of the isoxazole ring.[26][28]

-

Blue Regions (Positive Potential): These electron-deficient regions are susceptible to nucleophilic attack.

-

Green/Yellow Regions (Neutral Potential): These areas are typically associated with nonpolar interactions.

The MEP map provides an intuitive guide to how MMI might orient itself within a protein binding pocket, highlighting the specific atoms likely to engage in electrostatic or hydrogen-bonding interactions.[25]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of charge distribution by partitioning the electron density into localized bonds and lone pairs, corresponding to a classic Lewis structure representation.[29][30][31] This method calculates natural atomic charges, which are generally considered more robust than other methods like Mulliken population analysis.[31]

-

Charge Distribution: NBO provides a quantitative measure of the partial charge on each atom. This data can reveal the polarization of specific bonds. For instance, the analysis will quantify the electrophilic character of the maleimide's vinyl carbons and the nucleophilic character of the carbonyl oxygens.

-

Donor-Acceptor Interactions: The analysis can also quantify stabilizing interactions, such as hyperconjugation, which contribute to the overall molecular stability.[32]

| Atom/Region | Natural Charge (e) | Significance |

| C=C Carbons (Maleimide) | (Positive Value) | Confirms electrophilic nature, susceptible to nucleophilic attack. |

| C=O Oxygens (Maleimide) | (Negative Value) | Strong hydrogen bond acceptor sites. |